molecular formula C10H6ClF3O3 B6163529 4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one CAS No. 2322512-32-1

4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B6163529
CAS No.: 2322512-32-1
M. Wt: 266.6
InChI Key:
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Description

4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzofuran ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of Functional Groups: The chloro, methoxy, and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or a chlorinating agent, while methoxylation can be performed using methanol in the presence of a catalyst.

    Final Cyclization and Purification: The final step involves cyclization to form the dihydrobenzofuranone structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro, methoxy, and trifluoromethyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methoxy-1,3-dihydro-2-benzofuran-1-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one: Lacks the chloro group, potentially affecting its reactivity and interactions.

    4-chloro-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one: Lacks the methoxy group, which may alter its solubility and other properties.

Uniqueness

The presence of all three functional groups (chloro, methoxy, and trifluoromethyl) in 4-chloro-3-methoxy-7-(trifluoromethyl)-1,3-dihydro-2-benzofuran-1-one imparts unique chemical and physical properties that distinguish it from similar compounds

Properties

CAS No.

2322512-32-1

Molecular Formula

C10H6ClF3O3

Molecular Weight

266.6

Purity

95

Origin of Product

United States

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